N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a unique combination of indoline, oxazole, and isoxazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indoline-1-carbonyl chloride, which is then reacted with oxazole-2-amine to form the intermediate N-(4-(indoline-1-carbonyl)oxazol-2-yl)amine. This intermediate is further reacted with 5-methylisoxazole-3-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(indoline-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide
- N-(4-(indoline-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide
- N-(4-(indoline-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide
Uniqueness
N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
Overview of the Compound
This compound features a unique combination of indoline, oxazole, and isoxazole moieties, which contribute to its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Indoline-1-carbonyl Chloride : This is the starting material for the synthesis.
- Formation of Intermediate : The indoline derivative is reacted with oxazole-2-amine to create the intermediate N-(4-(indoline-1-carbonyl)oxazol-2-yl)amine.
- Final Reaction : The intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid under specific conditions to yield the final product.
This synthetic route can be optimized using advanced techniques such as continuous flow reactors to improve yield and purity.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity.
- Cell Signaling Pathways : It may influence various signaling pathways that are crucial for cellular functions.
Further research is required to elucidate the precise molecular targets and pathways involved in its action.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxic Activity : In vitro studies have shown that derivatives of oxazole and isoxazole can inhibit cancer cell proliferation. Some compounds demonstrated IC50 values comparable to established chemotherapeutics like cisplatin .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound 3g | HT29 (Colorectal Cancer) | 58.4 | |
Tivozanib (for comparison) | - | 47.2 |
Antimicrobial Activity
In addition to anticancer effects, there are indications that this compound may possess antimicrobial properties. Similar classes of compounds have been shown to inhibit bacterial growth and could potentially be developed into new antibiotics.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Oxazolo[5,4-d]pyrimidines : A study found that these derivatives exhibited potent cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration in anticancer therapy .
- Isoxazole Derivatives : Research highlighted the role of isoxazole-based compounds in inhibiting heat shock proteins and other targets involved in cancer progression, indicating a potential mechanism through which this compound may exert its effects .
Properties
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-8-12(20-25-10)15(22)19-17-18-13(9-24-17)16(23)21-7-6-11-4-2-3-5-14(11)21/h2-5,8-9H,6-7H2,1H3,(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFOGWWYBGUAHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.